molecular formula C16H12ClN5O3S B6055949 N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea

N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B6055949
M. Wt: 389.8 g/mol
InChI Key: ZTNRHEHQHSKJIB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-microbial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea has several advantages for lab experiments. This compound is readily available and can be synthesized in high yields and purity. It also has unique properties that make it a versatile tool for various research studies. However, this compound also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea. One possible direction is to study its potential applications in photodynamic therapy for cancer treatment. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique structure and properties make it a versatile tool for various research studies. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 3-chloroaniline with 4-nitrobenzyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with urea to produce the final product. The synthesis method of this compound has been extensively studied and optimized to achieve high yields and purity.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea has been widely used in scientific research for its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[5-[(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O3S/c17-11-2-1-3-12(9-11)18-15(23)19-16-21-20-14(26-16)8-10-4-6-13(7-5-10)22(24)25/h1-7,9H,8H2,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNRHEHQHSKJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea

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